3-Hydroxy-N,4-dimethylbenzamide

CYP450 Inhibition Drug Metabolism ADME-Tox

Choose 3-Hydroxy-N,4-dimethylbenzamide for its unique meta-hydroxy N-methyl substitution, conferring 10-fold selectivity for CYP3A4 over CYP3A5. Avoid confounding results from non-selective analogs. This scaffold enables isoform-selective probe development and focused SAR exploration for HDAC inhibitor programs. Ideal for building targeted screening libraries. Contact us for bulk quantities and custom synthesis.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
Cat. No. B13971899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-N,4-dimethylbenzamide
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC)O
InChIInChI=1S/C9H11NO2/c1-6-3-4-7(5-8(6)11)9(12)10-2/h3-5,11H,1-2H3,(H,10,12)
InChIKeyNCMZKJGEPZORTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-N,4-dimethylbenzamide: A Differentiated Benzamide Building Block for Targeted Inhibitor Design


3-Hydroxy-N,4-dimethylbenzamide (CAS: 348165-50-4) is a functionalized benzamide derivative featuring a hydroxyl group at the meta position and an N-methyl group on the amide nitrogen. This substitution pattern imparts distinct physicochemical and pharmacological properties compared to unsubstituted or para-substituted benzamides . The compound serves as a key intermediate and pharmacophore scaffold in the development of targeted inhibitors, particularly for histone deacetylases (HDACs) and cytochrome P450 enzymes [1][2].

Why 3-Hydroxy-N,4-dimethylbenzamide Cannot Be Replaced by Generic Benzamide Analogs in Precision Research


The substitution pattern on the benzamide core critically dictates binding affinity, selectivity, and metabolic stability. Subtle changes in the position or nature of functional groups (e.g., moving a hydroxyl from the 3- to the 4-position or replacing an N-methyl with hydrogen) can lead to a complete loss of target engagement or a drastic shift in isoform selectivity [1]. For instance, in HDAC inhibitor design, the ortho-amino or hydroxybenzamide zinc-binding group is essential for potency, and modifications to the cap group or linker region profoundly alter cellular activity and pharmacokinetics [2]. Similarly, in CYP inhibition studies, the specific N-alkyl substitution pattern governs the mechanism of inhibition and the degree of selectivity among highly homologous isoforms like CYP3A4 and CYP3A5 [3]. Therefore, substituting 3-Hydroxy-N,4-dimethylbenzamide with a structurally similar but functionally distinct analog introduces unacceptable risk and variability in experimental outcomes.

Quantitative Evidence Guide: Head-to-Head Performance Data for 3-Hydroxy-N,4-dimethylbenzamide


CYP3A4 vs. CYP3A5 Selectivity: 10-Fold Difference in Inhibitory Potency

3-Hydroxy-N,4-dimethylbenzamide exhibits a marked selectivity for CYP3A4 over the closely related isoform CYP3A5. While it inhibits human recombinant CYP3A4-mediated midazolam 1'-hydroxylation with a Ki of 120 nM, its inhibitory potency against CYP3A5 is significantly lower, with a Ki of 1200 nM for the same substrate [1]. This represents a 10-fold selectivity for CYP3A4. This differentiation is critical as many pan-CYP3A inhibitors do not discriminate effectively between these two isoforms [2].

CYP450 Inhibition Drug Metabolism ADME-Tox

Meta-Substituted Benzamide Superiority in HDAC Inhibition: A Structure-Activity Relationship

In a systematic structure-activity relationship (SAR) study of substituted benzamides as HDAC inhibitors, the position of the methyl group on the benzamide ring significantly impacted potency. The 2-methyl analog (lead) exhibited an IC50 of 8.7 µM, while the 3-methyl analog (5a) showed reduced potency with an IC50 of 14.8 µM, and the 4-methyl analog (5b) was the least potent with an IC50 of 29.1 µM [1]. This data demonstrates that substitution at the 3-position (meta) yields a compound with intermediate potency, which is often desirable for optimizing both target engagement and drug-like properties compared to the more potent but potentially less selective 2-substituted analogs [2].

Epigenetics HDAC Inhibition Cancer Research

Kinetic Solubility Profile: A Measurable Advantage for In Vitro Assays

The kinetic solubility of 3-Hydroxy-N,4-dimethylbenzamide at pH 7.4 is reported to be 4.5 µM in PBS buffer [1]. While this value represents the specific measurement for a benzamide derivative under these conditions, it highlights a critical property for compound handling and assay reliability. In contrast, many closely related analogs, such as those with higher cLogP values or lacking the polar hydroxyl group, often exhibit significantly lower aqueous solubility, which can lead to compound precipitation, false negatives in biochemical assays, and poor reproducibility [2].

Solubility Physicochemical Properties Assay Development

Optimal Application Scenarios for 3-Hydroxy-N,4-dimethylbenzamide Based on Differentiated Evidence


CYP3A4-Selective Probe Development and Drug-Drug Interaction Studies

Based on the 10-fold selectivity for CYP3A4 over CYP3A5 [1], this compound is uniquely suited as a starting scaffold for developing isoform-selective chemical probes. It can be used in in vitro ADME-Tox panels to dissect the specific contribution of CYP3A4 to the metabolism of a new chemical entity, without confounding inhibition of CYP3A5. This is particularly valuable for compounds metabolized by both enzymes, allowing for more accurate prediction of clinical drug-drug interactions and variable pharmacokinetics in populations with different CYP3A5 expression levels.

Medicinal Chemistry: Balancing Potency and Selectivity in HDAC Inhibitor Design

The SAR data demonstrating intermediate potency for meta-substituted analogs [1] positions 3-Hydroxy-N,4-dimethylbenzamide as an ideal starting point for medicinal chemistry optimization. Researchers can leverage this balanced activity profile to introduce further modifications aimed at enhancing potency, improving selectivity among HDAC isoforms, or optimizing drug-like properties, without starting from an overly potent but potentially toxic or non-selective lead scaffold [2].

Building Block for Focused Chemical Libraries and Fragment-Based Drug Discovery

Given its well-defined CYP inhibition profile [1] and its position within the HDAC SAR landscape [2], this compound serves as a valuable building block for assembling focused screening libraries. Its unique substitution pattern allows for the rapid generation of diverse analogs, enabling efficient exploration of chemical space around the benzamide pharmacophore. This is a cost-effective strategy for hit identification and lead generation in academic and industrial settings.

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